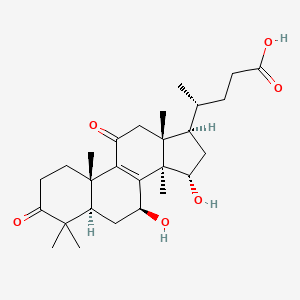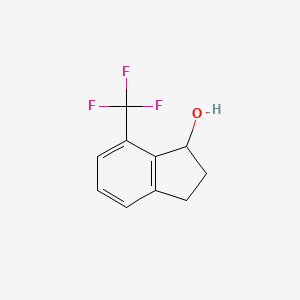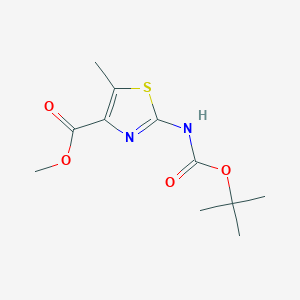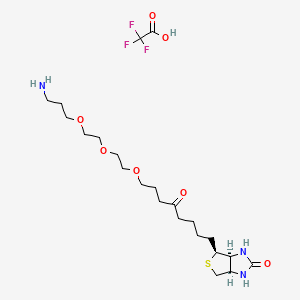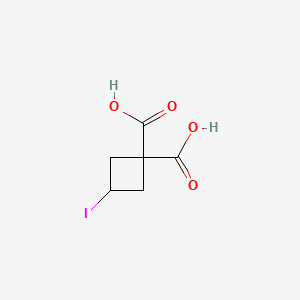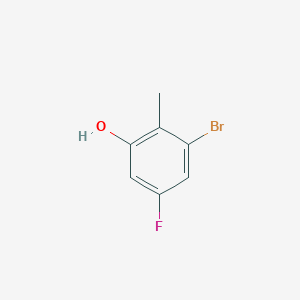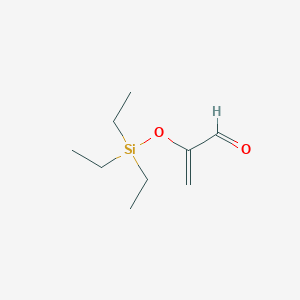
2-((Triethylsilyl)oxy)acrylaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((Triethylsilyl)oxy)acrylaldehyde is an organic compound characterized by the presence of a triethylsilyl group attached to an acrylaldehyde moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Triethylsilyl)oxy)acrylaldehyde typically involves the reaction of acrylaldehyde with triethylsilyl chloride in the presence of a base such as triethylamine. The reaction proceeds via the formation of a silyl ether, which is then isolated and purified. The general reaction scheme is as follows:
Acrylaldehyde+Triethylsilyl chloride+Base→this compound
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as distillation and chromatography.
化学反应分析
Types of Reactions
2-((Triethylsilyl)oxy)acrylaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The silyl ether group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted acrylaldehyde derivatives.
科学研究应用
2-((Triethylsilyl)oxy)acrylaldehyde has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: May be used in the development of pharmaceuticals and drug delivery systems.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 2-((Triethylsilyl)oxy)acrylaldehyde involves the reactivity of the aldehyde and silyl ether groups. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group can act as a protecting group, preventing unwanted reactions at the hydroxyl site. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
相似化合物的比较
Similar Compounds
2-((Trimethylsilyl)oxy)acrylaldehyde: Similar structure but with a trimethylsilyl group instead of a triethylsilyl group.
2-((Triisopropylsilyl)oxy)acrylaldehyde: Similar structure but with a triisopropylsilyl group.
Uniqueness
2-((Triethylsilyl)oxy)acrylaldehyde is unique due to the presence of the triethylsilyl group, which provides distinct steric and electronic properties compared to other silyl-protected acrylaldehydes. This can influence its reactivity and suitability for specific applications in organic synthesis and materials science.
属性
分子式 |
C9H18O2Si |
|---|---|
分子量 |
186.32 g/mol |
IUPAC 名称 |
2-triethylsilyloxyprop-2-enal |
InChI |
InChI=1S/C9H18O2Si/c1-5-12(6-2,7-3)11-9(4)8-10/h8H,4-7H2,1-3H3 |
InChI 键 |
ZJEBWVXSYMFEEG-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)OC(=C)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxy-4-(2-methoxyethoxy)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide](/img/structure/B13916016.png)


![2-(7-Bromobenzo[d]isoxazol-3-yl)acetic acid](/img/structure/B13916038.png)
![(3R,2'R)-2,2-Difluoro-3-[methyl-(2-methyl-propane-2-sulfinyl)-amino]-3-(4-nitro-phenyl)-propionic acid](/img/structure/B13916042.png)
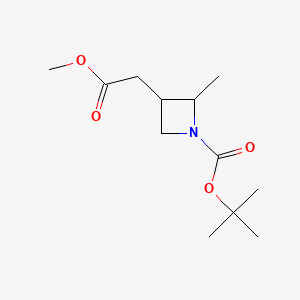
![tert-butyl (2S)-2-[(2R)-2-(benzyloxycarbonylamino)-3-methoxy-3-oxo-propyl]morpholine-4-carboxylate](/img/structure/B13916050.png)
